Home > Products > Inhibitors/Agonists P227 > Fludarabine phosphate
Fludarabine phosphate - 75607-67-9

Fludarabine phosphate

Catalog Number: EVT-268284
CAS Number: 75607-67-9
Molecular Formula: C10H13FN5O7P
Molecular Weight: 365.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fludarabine phosphate (2-fluoro-9-β-D-arabinofuranosyladenine 5'-monophosphate), a synthetic purine nucleoside analog, has emerged as a critical molecule in cancer research. [] It is a fluorinated nucleotide analogue of the antiviral drug vidarabine. Its resistance to adenosine deaminase (ADA) and improved solubility make it a superior candidate in various research applications. [] Fludarabine phosphate is often used as a prodrug, undergoing metabolic conversion to its active triphosphate form, fludarabine triphosphate. [] This activated form plays a central role in its diverse biological activities.

Future Directions
  • Optimized Dosing and Administration: Further research is needed to determine the optimal dose, schedule, and route of administration for fludarabine phosphate. [] Studies are ongoing to compare intravenous and oral formulations to identify the most effective and convenient administration route. []
  • Combination Therapies: Given its single-agent activity and tolerability, combining fludarabine phosphate with other agents could significantly enhance treatment outcomes. [, ] Clinical trials are underway to assess its efficacy in combination therapies for various hematological malignancies. []
  • Mechanistic Insights: Further investigations into the mechanisms underlying fludarabine phosphate's antitumor activity, including its impact on cell cycle regulation, DNA repair pathways, and apoptotic signaling, are crucial. [, ] Understanding these mechanisms could provide valuable insights for developing more targeted and effective therapeutic interventions.
  • Drug Resistance: As with many anticancer agents, the development of resistance to fludarabine phosphate poses a significant challenge. [, ] Investigating the mechanisms of resistance and developing strategies to overcome it are critical areas for future research.

    Compound Description: Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine) is the active metabolite of fludarabine phosphate. [] Fludarabine is a nucleoside analog that primarily acts as a DNA synthesis inhibitor. [] It also exhibits lymphocytotoxic activity, showing a preference for T-lymphocytes. []

    Relevance: Fludarabine is directly derived from fludarabine phosphate through rapid hydrolysis in plasma. [] While fludarabine phosphate is administered as a prodrug due to its improved water solubility, fludarabine represents the active form responsible for the therapeutic effects. []

Vidarabine (ara-A)

    Compound Description: Vidarabine (9-β-D-arabinofuranosyladenine) is a purine nucleoside analog with antiviral activity. []

    Relevance: Fludarabine phosphate is a 2-fluoro, 5'-monophosphate derivative of vidarabine. [] The addition of the fluorine atom in fludarabine phosphate increases its resistance to deamination by adenosine deaminase, an enzyme that can inactivate vidarabine. []

2-Chlorodeoxyadenosine (2-CdA, Cladribine)

    Compound Description: 2-Chlorodeoxyadenosine is a purine nucleoside analog used as a chemotherapeutic agent. [, ] Similar to fludarabine, it disrupts DNA synthesis and exhibits activity against hairy cell leukemia. [, ]

    Relevance: Both fludarabine phosphate and 2-chlorodeoxyadenosine are purine analogs with structural similarities and overlapping mechanisms of action in treating lymphoid malignancies. [, ] Discussion exists on the potential for cross-resistance between the two drugs, with some studies suggesting resistance to one may not necessarily confer resistance to the other. [, ]

Deoxycoformycin (dCF, Pentostatin)

    Compound Description: Deoxycoformycin is a purine analog that inhibits adenosine deaminase, an enzyme involved in purine metabolism. [, ] It is utilized as a chemotherapeutic agent, particularly against hairy cell leukemia. [, ]

    Relevance: Similar to fludarabine phosphate, deoxycoformycin targets purine metabolism and demonstrates efficacy in treating hairy cell leukemia. [, ] The potential for cross-resistance between these drugs is also a topic of discussion in the research. [, ]

Cytosine Arabinoside (ara-C, Cytarabine)

    Compound Description: Cytosine arabinoside is a pyrimidine nucleoside analog that inhibits DNA polymerase and is used as a chemotherapeutic agent. []

    Relevance: The combination of fludarabine phosphate and cytosine arabinoside has shown synergistic effects in vitro and is being investigated for potential clinical application. [] Fludarabine phosphate can enhance the intracellular conversion of cytosine arabinoside to its active triphosphate form, ara-CTP, leading to increased efficacy against leukemic cells. []

6-Amino-9-(5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-2-ol (Impurity A)

    Compound Description: This compound is a specified impurity of fludarabine phosphate. []

    Relevance: It is structurally related to fludarabine phosphate and may arise during its synthesis or degradation. Its presence can impact the quality control of fludarabine phosphate. []

2-Ethoxy-9-(5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-6-amine (Impurity F)

    Compound Description: This compound is another specified impurity of fludarabine phosphate. []

    Relevance: Similar to Impurity A, it is structurally related to fludarabine phosphate and its presence is relevant for quality control during manufacturing and storage. []

9-(3,5-di-O-phosphono-β-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine (Impurity C)

    Compound Description: This compound is a specified impurity of fludarabine phosphate. []

    Relevance: This impurity is structurally related to fludarabine phosphate and is relevant for quality control purposes. []

9-β-D-arabinofuranosyl-2-fluoro-9H-purin-6-amine (Impurity E)

    Compound Description: This compound is a precursor used in the synthesis of Impurity C, a specified impurity of fludarabine phosphate. []

    Relevance: It highlights a step in the synthetic pathway of fludarabine phosphate and is relevant for controlling the quality and purity of the final drug product. []

Overview

Fludarabine phosphate is a synthetic purine nucleoside analog used primarily as an antineoplastic agent in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia. It functions by inhibiting DNA synthesis, thereby hindering the proliferation of cancer cells. Fludarabine phosphate is the phosphate ester of fludarabine, which itself is derived from the antiviral agent vidarabine.

Source

Fludarabine phosphate is synthesized from 2-fluoroadenine and 9-β-D-arabinofuranosyl-uracil using enzymatic methods involving microorganisms such as Enterobacter aerogenes. This method allows for the efficient production of fludarabine, which is subsequently phosphorylated to form fludarabine phosphate.

Classification

Fludarabine phosphate is classified as a small molecule drug and falls under the category of purine analogs. It acts as an antimetabolite, specifically targeting DNA synthesis pathways.

Synthesis Analysis

Methods

Fludarabine phosphate can be synthesized through several methods, primarily involving phosphorylation reactions. One notable method includes:

  1. Enzymatic Synthesis:
    • 2-Fluoroadenine is reacted with 9-β-D-arabinofuranosyl-uracil in a buffered solution (pH 7) at elevated temperatures (60°C) in the presence of Enterobacter aerogenes.
    • The reaction mixture is cooled, and fludarabine precipitates out, which can then be purified through crystallization processes .
  2. Phosphorylation:
    • Fludarabine is phosphorylated using phosphorus oxychloride and trialkyl phosphates (such as triethyl phosphate) at low temperatures (-10°C to 0°C). This step yields fludarabine phosphate with high purity .

Technical Details

The enzymatic synthesis allows for high yields and purity due to controlled reaction conditions and the use of microbial catalysts. The phosphorylation step requires careful temperature management to minimize decomposition and maximize yield.

Molecular Structure Analysis

Structure

Fludarabine phosphate has a complex molecular structure characterized by its purine base and sugar moiety. Its chemical formula is C10H12FN5O4C_{10}H_{12}FN_{5}O_{4}, and it has a molecular weight of approximately 285.235 g/mol.

Data

  • IUPAC Name: (2R,3S,4S,5R)-2-(6-amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
  • CAS Number: 21679-14-1
  • InChI Key: HBUBKKRHXORPQB-FJFJXFQQSA-N
  • SMILES: NC1=NC(F)=NC2=C1N=CN2[C@@H]1OC@HC@@H[C@@H]1O .
Chemical Reactions Analysis

Reactions

Fludarabine phosphate undergoes several key reactions in its pharmacological activity:

  1. Dephosphorylation: Upon administration, fludarabine phosphate is rapidly converted to 2-fluoro-ara-A by cellular enzymes.
  2. Rephosphorylation: This metabolite is then phosphorylated intracellularly by deoxycytidine kinase to form the active triphosphate form, 2-fluoro-ara-ATP .

Technical Details

The conversion processes are crucial for its efficacy as an antitumor agent, where the active triphosphate competes with natural nucleotides during DNA synthesis.

Mechanism of Action

Fludarabine phosphate's mechanism involves multiple steps:

  1. Inhibition of DNA Polymerase Alpha: The active triphosphate form interferes with DNA polymerase activity, preventing DNA strand elongation.
  2. Inhibition of Ribonucleotide Reductase: This enzyme's inhibition leads to reduced deoxynucleotide triphosphate pools necessary for DNA synthesis.
  3. Interference with DNA Primase: By inhibiting this enzyme, fludarabine disrupts the initiation of DNA replication .

Data

The bioavailability of fludarabine phosphate following intravenous administration is approximately 55%, with a half-life of about 20 hours in patients receiving treatment for chronic lymphocytic leukemia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fludarabine phosphate typically appears as a white to off-white solid.
  • Solubility: It is soluble in water and other polar solvents due to its phosphate group.

Chemical Properties

  • Stability: Fludarabine phosphate is stable under standard conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.
Applications

Fludarabine phosphate has significant applications in clinical settings:

  1. Cancer Treatment: It is primarily used in treating chronic lymphocytic leukemia and other hematological malignancies.
  2. Research Tool: In vitro studies utilize fludarabine phosphate to investigate mechanisms of DNA synthesis inhibition and cell cycle regulation.
  3. Combination Therapy: Fludarabine has been studied in combination with other agents to enhance therapeutic efficacy against resistant cancer forms .
Chemical and Pharmacological Characterization of Fludarabine Phosphate

Structural Analysis and Biochemical Properties

Fludarabine phosphate (chemical formula: C₁₀H₁₃FN₅O₇P; molecular weight: 365.21 g/mol) is a fluorinated purine nucleoside analog derived from vidarabine (ara-A), modified at the 2-position of adenine with fluorine and phosphorylated at the 5′-ribose position. This structural configuration confers two critical biochemical advantages: resistance to deamination by adenosine deaminase (ADA) and enhanced solubility compared to non-phosphorylated analogs [1] [7]. The fluorine substitution stabilizes the glycosidic bond against enzymatic cleavage, while the phosphate group facilitates cellular uptake and initial metabolic activation [4] [10].

The compound exists as a white to off-white crystalline solid with moderate water solubility (5 mg/mL at 25°C) and stability in neutral aqueous solutions. Its stability profile permits reconstitution for intravenous administration, though solutions degrade rapidly under acidic conditions [1] [8]. Fludarabine phosphate acts as a prodrug, undergoing rapid in vivo dephosphorylation to 2-fluoro-ara-A, which enters cells via nucleoside transporters (ENT1, ENT2, CNT3) [4] [5].

Table 1: Key Biochemical Properties of Fludarabine Phosphate

PropertyValueSignificance
Molecular FormulaC₁₀H₁₃FN₅O₇PFluorinated backbone resistant to enzymatic degradation
Aqueous Solubility5 mg/mL (13.69 mM)Enables IV formulation; limited oral bioavailability (55%)
Protein Binding19–29%Moderate plasma binding allows tissue distribution
Metabolic StabilityADA-resistantProlonged half-life (20 hours) due to fluorine substitution
Activation PathwayDephosphorylation to 2-fluoro-ara-AFacilitates cellular uptake and intracellular phosphorylation

Mechanism of Action: DNA Synthesis Inhibition and Apoptosis Induction

The intracellular mechanism of fludarabine phosphate involves triphosphorylation by deoxycytidine kinase (dCK) to form the active metabolite 2-fluoro-ara-ATP (F-ara-ATP). This metabolite competitively inhibits DNA polymerases (α, δ, ε), incorporates into elongating DNA strands, and irreversibly terminates DNA synthesis. Incorporation disrupts DNA repair mechanisms by blocking ligase activity and inducing single-strand breaks [1] [6].

A hallmark of fludarabine’s action is the induction of caspase-dependent apoptosis, particularly in lymphoid cells. F-ara-ATP incorporation triggers mitochondrial membrane depolarization, cytochrome c release, and activation of caspases 9 and 3. In vitro studies demonstrate that S-phase cells exhibit the highest sensitivity, with apoptosis detectable within 24 hours of exposure [2] [6]. This process is characterized by:

  • Internucleosomal DNA fragmentation: Cleavage into 180–200 bp fragments.
  • High-molecular-weight DNA cleavage: 50–500 kb fragments preceding nuclear condensation.
  • Morphological changes: Chromatin condensation and apoptotic body formation [6].

Table 2: Molecular Targets of F-ara-ATP in DNA Synthesis Inhibition

Target EnzymeInhibition MechanismBiological Consequence
DNA Polymerase αCompetitive dATP antagonismChain termination during replication
Ribonucleotide ReductaseAllosteric inactivationDepletion of dNTP pools
DNA PrimaseSubstrate binding interferenceImpaired initiation of DNA synthesis
DNA Ligase ISteric blockade after incorporationAccumulation of single-strand breaks

Pharmacodynamic Interactions with Nucleic Acid Metabolism

Fludarabine phosphate disrupts purine metabolism through multitargeted effects:

  • dNTP pool imbalance: F-ara-ATP suppresses ribonucleotide reductase (RNR), depleting deoxycytidine triphosphate (dCTP) and deoxyguanosine triphosphate (dGTP) pools. This amplifies its own incorporation into DNA due to reduced competition from endogenous nucleotides [4] [8].
  • Synergistic interactions: Depletion of dCTP enhances the activity of cytarabine (ara-C) by reducing competition for phosphorylation and increasing ara-CTP accumulation. This synergy is leveraged clinically in AML regimens [4] [5].
  • RNA metabolism interference: At supratherapeutic concentrations, F-ara-ATP incorporates into RNA, inhibiting transcription and splicing. However, DNA-directed effects dominate at therapeutic doses [7].

The drug’s immunosuppressive properties stem from prolonged lymphopenia, as fludarabine depletes CD4⁺ and CD8⁺ T-cells more efficiently than B-cells or hematopoietic precursors. This occurs via selective accumulation in lymphocytes due to high dCK expression and low phosphatase activity [2] [9].

Comparative Analysis with Analogous Purine Antimetabolites

Fludarabine phosphate belongs to a class of purine antimetabolites with distinct structural and functional variations:

  • Cladribine (2-CdA): Lacks the arabinose configuration but retains chlorine at C2. It exhibits greater resistance to phosphorolysis, enabling activity in resting cells. However, fludarabine shows superior efficacy in CLL due to enhanced RNR inhibition [3] [9].
  • Clofarabine: Integrates structural elements of both fludarabine (fluoro group) and cladribine (chloro group). Its 2′-fluorinated arabinosyl sugar enhances dCK affinity, improving cellular uptake and activation kinetics. This broadens efficacy to pediatric leukemias but increases hematotoxicity [5] [7].
  • Pentostatin: A transition-state analog that irreversibly inhibits adenosine deaminase (ADA), causing deoxyadenosine (dAdo) accumulation. Unlike fludarabine, it does not incorporate into DNA but induces apoptosis through dATP-mediated inhibition of RNR and induction of checkpoint kinases [3] [7].

Properties

CAS Number

75607-67-9

Product Name

Fludarabine phosphate

IUPAC Name

[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H13FN5O7P

Molecular Weight

365.21 g/mol

InChI

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1

InChI Key

GIUYCYHIANZCFB-FJFJXFQQSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N

Solubility

2.97e+00 g/L
Water 9.2 (mg/mL)
pH 4 buffer 27.6 (mg/mL)
pH 9 buffer 57 (mg/mL)

Synonyms

9 beta-D-arabinofuranosyl-2-fluoroadenine monophosphate
9H-purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-
Beneflur
F-ara-AMP
FaraAMP
Fludara
fludarabine 5'-monophosphate
fludarabine monophosphate
fludarabine phosphate
fluoro-ara-AMP
NSC 312887
NSC-312887

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.